molecular formula C7H5ClF3NO B1412157 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine CAS No. 1227563-94-1

4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine

Cat. No. B1412157
M. Wt: 211.57 g/mol
InChI Key: FCJHGIWPDHRDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine consists of a pyridine ring with a chlorine atom, a methoxy group, and a trifluoromethyl group attached to it .

Scientific Research Applications

Chemical Reactions and Synthesis

4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine has been utilized in various chemical reactions and syntheses. For instance, Stavber and Zupan (1990) demonstrated its reactivity with CsSO4F, leading to the production of different pyridine derivatives (Stavber & Zupan, 1990). Hang-dong (2010) identified it as a key intermediate in the synthesis of the herbicide trifloxysulfuron (Zuo Hang-dong, 2010).

Complexation and Catalysis

This compound has also been studied in the context of complexation and catalysis. Bradshaw et al. (1980) researched macrocyclic polyether-diester compounds containing a pyridine subcyclic unit substituted with chloro or methoxy groups for cation complexation (Bradshaw et al., 1980).

Intermediates in Organic Chemistry

The role of 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine as an intermediate in organic chemistry is notable. Walters and Shay (1995) discussed its use as a precursor for pyridyne formation (Walters & Shay, 1995). Nückel and Burger (2001) explored its application in synthesizing square-planar terdentate pyridine−diimine Rhodium(I) and Iridium(I) complexes (Stefan Nückel and P. Burger, 2001).

Pyridine Derivatives Synthesis

Heinz et al. (2021) utilized 3-chloropyridine derivatives to produce various 2,3,4-trisubstituted pyridines, demonstrating the versatility of chloro- and methoxypyridines in synthesizing pyridine derivatives (Heinz et al., 2021).

Spectroscopic and Structural Analysis

Ö. Tamer et al. (2018) conducted spectroscopic (FT-IR and UV-Vis) and DFT calculations on pyridine-2-carboxylic acid derivatives, including 4-methoxy-pyridine-2-carboxylic acid, to analyze their structural and antimicrobial properties (Ö. Tamer et al., 2018).

Lithiation Studies

Gros, Choppin, and Fort (2003) investigated the lithiation of 2-chloro and 2-methoxypyridine with lithium dialkylamides (Gros, Choppin, & Fort, 2003).

Applications in Medicine and Agriculture

V. V. Bhuva et al. (2015) synthesized 2-methoxy-4-(2-(4'-chlorophenyl)-6-methyl imidazo[1, 2-a]pyridin-3-yl)-6-aryl nicotinonitriles, highlighting the medicinal and agricultural importance of pyridine derivatives (V. V. Bhuva et al., 2015).

properties

IUPAC Name

4-chloro-2-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-6-5(7(9,10)11)4(8)2-3-12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJHGIWPDHRDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Bauer, T Luu, F Eggimann, P Bross… - Helvetica Chimica …, 2018 - Wiley Online Library
In this disclosure, we summarize the preliminary metabolic profiling of the PI 3Kδ inhibitor CDZ 173 (leniolisib, 1a) obtained from incubations of the unlabeled compound and the …
Number of citations: 2 onlinelibrary.wiley.com

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